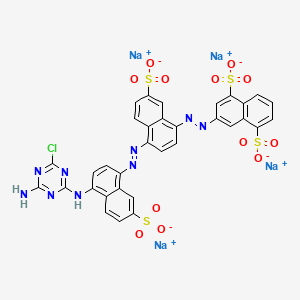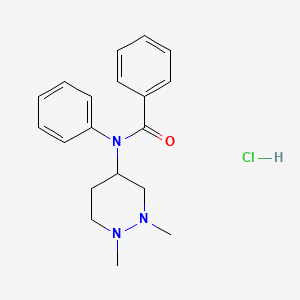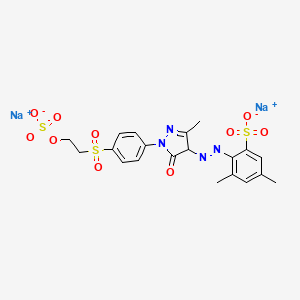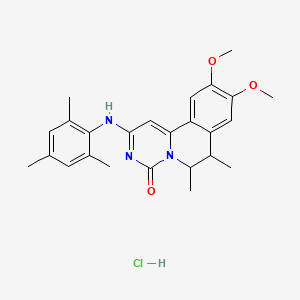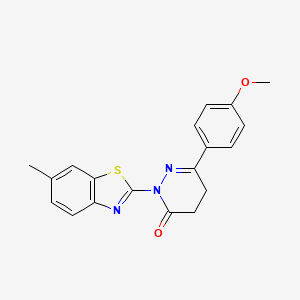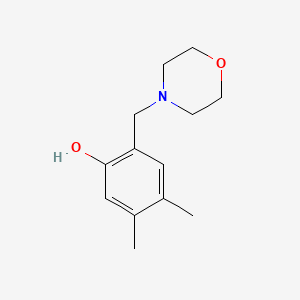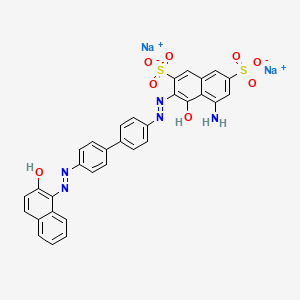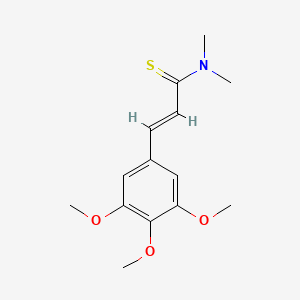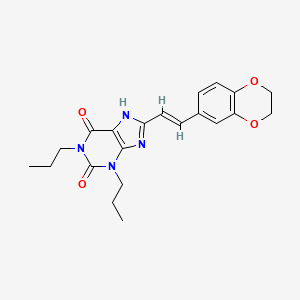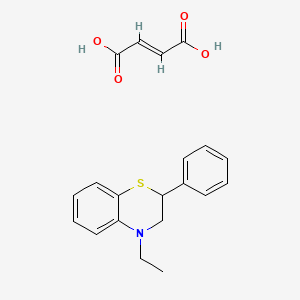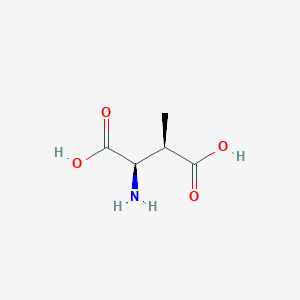
3-Methyl-D-aspartic acid, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-D-aspartic acid, (3R)-, is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins This compound is characterized by the presence of a methyl group attached to the third carbon of the aspartic acid backbone, specifically in the (3R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-D-aspartic acid, (3R)-, can be achieved through several methods. One common approach involves the Michael addition of methylamine to dimethyl fumarate, followed by regioselective transformations to obtain the desired product . Another method includes the use of enzymatic protocols for the chiral resolution of N-methyl-D,L-aspartic acid using specific demethylases .
Industrial Production Methods: Industrial production of 3-Methyl-D-aspartic acid, (3R)-, often involves the use of optimized enzymatic processes to ensure high yield and purity. These processes typically operate under controlled temperature and pH conditions to maximize the efficiency of the enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-D-aspartic acid, (3R)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-Methyl-D-aspartic acid, (3R)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in neurotransmission and neuroprotection.
Industry: It is utilized in the production of pharmaceuticals and as a precursor in various chemical syntheses.
Mechanism of Action
The mechanism of action of 3-Methyl-D-aspartic acid, (3R)-, involves its interaction with specific molecular targets, such as glutamate receptors. It acts as an agonist at these receptors, modulating calcium ion homeostasis and influencing neuroexcitatory events . The compound’s effects are mediated through the activation of signaling pathways that regulate neuronal activity and synaptic plasticity .
Comparison with Similar Compounds
N-Methyl-D-aspartic acid: Another derivative of aspartic acid with a methyl group attached to the nitrogen atom.
DL-threo-β-Methylaspartic acid: A stereoisomer of 3-Methyl-D-aspartic acid with different spatial arrangement of atoms.
Uniqueness: 3-Methyl-D-aspartic acid, (3R)-, is unique due to its specific (3R) configuration, which imparts distinct biochemical properties and interactions compared to its isomers and other derivatives. This uniqueness makes it valuable in research focused on stereochemistry and its effects on biological activity .
Properties
CAS No. |
86562-29-0 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
InChI Key |
LXRUAYBIUSUULX-PWNYCUMCSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


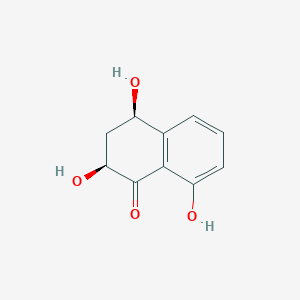
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)
